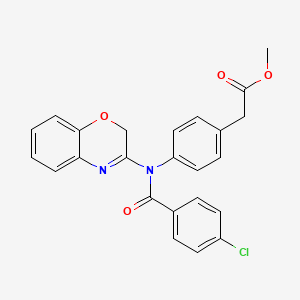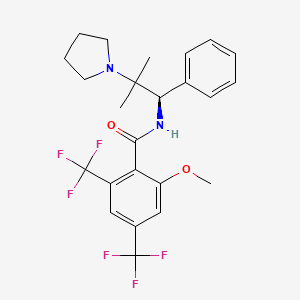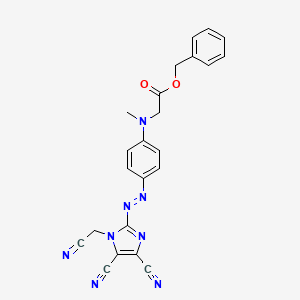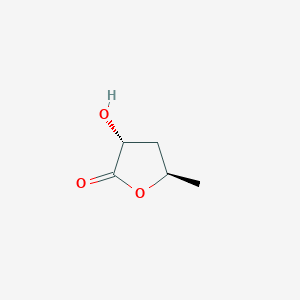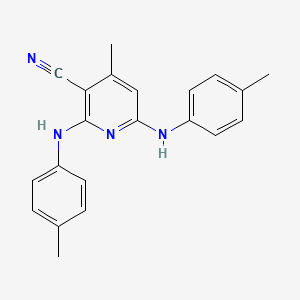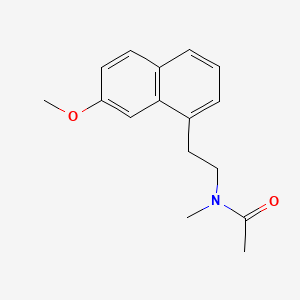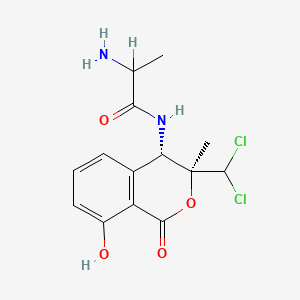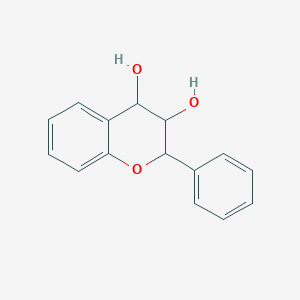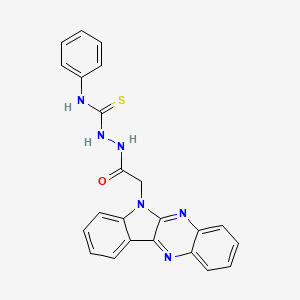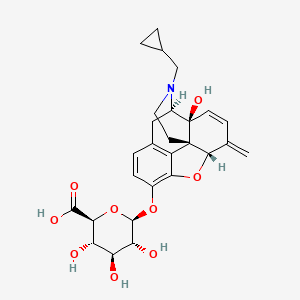
Nalmefene 3-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalmefene 3-glucuronide is a metabolite of nalmefene, an opioid receptor antagonist used primarily in the treatment of alcohol dependence and opioid overdose. Nalmefene itself is a 6-methylene analogue of naltrexone and acts as an antagonist at the mu-opioid and delta-opioid receptors, and a partial agonist at the kappa-opioid receptor . This compound is formed through the glucuronidation of nalmefene, a process that enhances its solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nalmefene 3-glucuronide involves the glucuronidation of nalmefene. This reaction typically occurs in the liver, where nalmefene is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT) 2B7 . The reaction conditions include the presence of glucuronic acid and the enzyme UGT 2B7, which catalyzes the transfer of the glucuronic acid moiety to nalmefene.
Industrial Production Methods: Industrial production of this compound would involve the large-scale synthesis of nalmefene followed by its enzymatic glucuronidation. This process would require the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UGT 2B7, such as temperature, pH, and substrate concentration.
Analyse Chemischer Reaktionen
Types of Reactions: Nalmefene 3-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to nalmefene, resulting in the formation of this compound .
Common Reagents and Conditions: The common reagents used in the glucuronidation of nalmefene include glucuronic acid and the enzyme UGT 2B7. The reaction conditions typically involve a physiological pH and temperature, as well as the presence of cofactors required for the enzyme’s activity.
Major Products Formed: The major product formed from the glucuronidation of nalmefene is this compound. This metabolite is pharmacologically inactive and is excreted from the body via the urine .
Wissenschaftliche Forschungsanwendungen
Nalmefene 3-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and pharmacokinetics of nalmefene in the body . Additionally, research on this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic variations in UGT enzymes on drug clearance.
Wirkmechanismus
Nalmefene 3-glucuronide itself does not exert pharmacological effects, as it is an inactive metabolite. The parent compound, nalmefene, exerts its effects by antagonizing the mu-opioid and delta-opioid receptors and partially agonizing the kappa-opioid receptor . This action reduces the rewarding effects of alcohol and opioids, thereby aiding in the treatment of alcohol dependence and opioid overdose.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to nalmefene 3-glucuronide include naltrexone 3-glucuronide and naloxone 3-glucuronide. These compounds are also metabolites of opioid receptor antagonists and are formed through glucuronidation .
Uniqueness: This compound is unique in its formation from nalmefene, which has a longer elimination half-life and improved oral absorption compared to naltrexone . Additionally, nalmefene does not exhibit dose-dependent liver toxicity, which is an advantage over naltrexone .
Eigenschaften
CAS-Nummer |
113346-47-7 |
|---|---|
Molekularformel |
C27H31NO9 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO9/c1-12-6-7-27(34)16-10-14-4-5-15(35-25-20(31)18(29)19(30)22(37-25)24(32)33)21-17(14)26(27,23(12)36-21)8-9-28(16)11-13-2-3-13/h4-7,13,16,18-20,22-23,25,29-31,34H,1-3,8-11H2,(H,32,33)/t16-,18+,19+,20-,22+,23+,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
WVNOWMNWGLCPBW-UEDZHUOVSA-N |
Isomerische SMILES |
C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3CC7CC7)O |
Kanonische SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3CC7CC7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


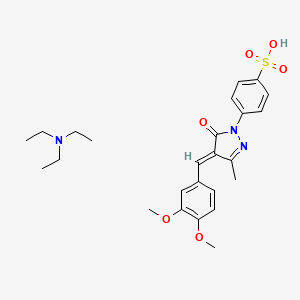

![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)


